molecular formula C19H18ClFN2S2 B2883811 2-((2-Chloro-6-fluorobenzyl)thio)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene CAS No. 1286052-26-3

2-((2-Chloro-6-fluorobenzyl)thio)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene

Cat. No.: B2883811
CAS No.: 1286052-26-3
M. Wt: 392.94
InChI Key: ODFVUIBEJJKIAR-UHFFFAOYSA-N
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Description

2-((2-Chloro-6-fluorobenzyl)thio)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene is a useful research compound. Its molecular formula is C19H18ClFN2S2 and its molecular weight is 392.94. The purity is usually 95%.
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Scientific Research Applications

Electochemical Reduction and Synthesis

The electrochemical reduction of diazaspirodecanes, as demonstrated in studies on similar compounds, indicates a methodological approach for generating different electron processes and products through both electro-reduction and synthesis methods like the Birch reduction. This process emphasizes the compound's utility in electrochemical studies and the exploration of its reactivity and reduction products (Zhou et al., 2010).

Regioselective Synthesis

Research on the regioselective synthesis of diazaspirodecanes highlights the potential for creating various derivatives, showcasing the adaptability and synthetic versatility of these compounds. Such studies underpin the importance of diazaspirodecanes in synthetic chemistry, offering pathways to novel chemical entities with potentially unique biological or physical properties (Farag et al., 2008).

Antibacterial Applications

The synthesis and evaluation of certain diazaspirodecanes as antibacterial agents illustrate the biomedical research implications of these compounds. By developing novel diazaspirodecanes with specific substituents, researchers have identified compounds with significant antibacterial activity, highlighting the potential for discovering new antibiotics or antimicrobial agents (Bedi et al., 2003).

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2S2/c20-14-6-4-7-15(21)13(14)12-25-18-17(16-8-5-11-24-16)22-19(23-18)9-2-1-3-10-19/h4-8,11H,1-3,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFVUIBEJJKIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC3=C(C=CC=C3Cl)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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